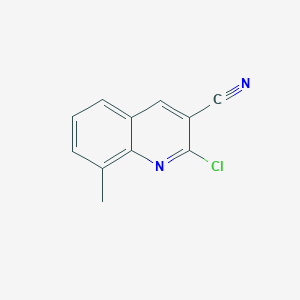

2-Chloro-8-methylquinoline-3-carbonitrile

Description

Quinoline (B57606) Heterocycles: Importance in Chemical and Pharmaceutical Sciences

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in medicinal chemistry. chemicalbook.comrsc.org This structural motif is present in numerous natural products, synthetic drugs, and pharmacologically active substances. chemijournal.com The versatility of the quinoline ring allows for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse biological activities. nih.gov

Quinoline-based compounds have been extensively studied and have shown a broad spectrum of pharmacological effects, including antimalarial, anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and anticonvulsant properties. chemicalbook.comnih.govnih.gov The success of quinoline derivatives in drug discovery is exemplified by well-known medications such as chloroquine, an antimalarial drug, and various quinoline-based antibiotics. rsc.org The unique structural features of the quinoline nucleus provide a critical starting point for the design and development of novel bioactive molecules. nih.gov

The Role of Substituted Quinoline-3-carbonitriles in Contemporary Chemical Research

Within the broader family of quinolines, derivatives bearing a carbonitrile (-CN) group at the 3-position are of particular interest to researchers. Quinoline-3-carbonitrile serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. chemijournal.com The nitrile group is a versatile functional group that can be readily transformed into other functionalities such as amines, amides, and carboxylic acids, further expanding the synthetic utility of these compounds. chemijournal.com

Substituted quinoline-3-carbonitriles have been investigated for their potential as antibacterial agents and are considered valuable starting materials for the development of broad-spectrum antibiotics. researchgate.net Research has demonstrated that modifications to the quinoline ring, including the introduction of substituents like chloro and methyl groups, can significantly influence the biological activity of the resulting compounds.

Overview of Research Paradigms and Directions for 2-Chloro-8-methylquinoline-3-carbonitrile

This compound is a specific derivative that combines the reactive chloro and nitrile functionalities with a methyl-substituted quinoline core. The primary research focus for this compound and its analogs is its utility as a synthetic intermediate. The chloro group at the 2-position is a key reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to create a library of novel compounds.

The synthesis of this compound typically proceeds from its corresponding aldehyde precursor, 2-chloro-8-methylquinoline-3-carbaldehyde. nih.gov The Vilsmeier-Haack reaction is a common method for synthesizing this precursor from N-(2-tolyl)acetamide. nih.govchemijournal.com Subsequent conversion of the aldehyde to the nitrile yields the target compound. Research efforts are often directed at exploring the reactivity of both the chloro and nitrile groups to synthesize more complex heterocyclic systems with potential pharmacological applications.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 136812-21-0 scbt.com |

| Molecular Formula | C₁₁H₇ClN₂ scbt.com |

| Molecular Weight | 202.64 g/mol scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c1-7-3-2-4-8-5-9(6-13)11(12)14-10(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHPWUWENXRLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577115 | |

| Record name | 2-Chloro-8-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136812-21-0 | |

| Record name | 2-Chloro-8-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136812-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Chloro-8-methylquinoline-3-carbonitrile. While specific spectral data for this exact compound is not extensively detailed in published literature, its structural confirmation relies on comparison with its precursor, 2-Chloro-8-methylquinoline-3-carbaldehyde.

The transformation from the aldehyde to the nitrile is primarily confirmed in the ¹H NMR spectrum by the disappearance of the characteristic singlet signal for the formyl proton (CHO), which typically appears far downfield around δ 10.4 ppm in the spectrum of the aldehyde precursor. chemijournal.com The remaining signals are expected to correspond to the aromatic protons on the quinoline (B57606) ring and the methyl group protons.

The expected ¹H NMR signals for this compound would include:

A singlet for the C4-H proton.

A multiplet system for the three aromatic protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-7). chemijournal.com

A singlet for the methyl group (CH₃) protons at the C8 position. chemijournal.com

In ¹³C NMR spectroscopy, the most significant change from the precursor aldehyde would be the absence of the aldehyde carbonyl carbon signal (around δ 189.5 ppm) and the appearance of a signal for the nitrile carbon (C≡N), typically in the range of δ 115-125 ppm. chemijournal.com

Table 1: Predicted Key NMR Spectral Changes in the Synthesis of this compound

| Functional Group | Precursor (Aldehyde) ¹H NMR Signal | Product (Nitrile) ¹H NMR Signal | Precursor (Aldehyde) ¹³C NMR Signal | Product (Nitrile) ¹³C NMR Signal |

|---|---|---|---|---|

| Formyl (CHO) | ~ δ 10.4 ppm (singlet) | Absent | ~ δ 189.5 ppm | Absent |

Note: Data is inferred from the characterization of the precursor compound, 2-Chloro-8-methylquinoline-3-carbaldehyde.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses

Infrared (IR) spectroscopy provides definitive evidence for the presence of the nitrile functional group. The conversion of the 3-formyl group to a 3-carbonitrile group is marked by the appearance of a strong and sharp absorption band characteristic of the C≡N stretching vibration. This band is typically observed in the range of 2200-2260 cm⁻¹. Research on the synthesis of related cyanoquinolines from their formyl precursors confirms the appearance of a characteristic nitrile absorption band at 2220 cm⁻¹. niscpr.res.in This is a key diagnostic peak that confirms the successful transformation. Other bands would correspond to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and the C-Cl stretching vibration. chemijournal.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is chromophoric, and its UV-Vis spectrum is expected to show absorption bands corresponding to π-π* and n-π* transitions. nih.gov For similar quinoline derivatives, absorption maxima are typically observed in the 200-400 nm range. nih.govresearchgate.net The exact wavelengths (λₘₐₓ) and molar absorptivities would be influenced by the specific substitution pattern on the quinoline ring, including the chloro, methyl, and cyano groups.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₁H₇ClN₂.

Table 2: Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClN₂ |

| Monoisotopic Mass | 202.0298 g/mol |

High-resolution mass spectrometry (HRMS) would be employed to provide an exact mass measurement, confirming the molecular formula with high accuracy. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units ([M]⁺ and [M+2]⁺). Fragment analysis would likely show the loss of chlorine (Cl) or the cyanide radical (CN) as common fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination

Studies on the carbaldehyde precursor show that the quinoline fused-ring system is essentially planar. nih.govnih.gov For 2-Chloro-8-methylquinoline-3-carbaldehyde, the root-mean-square (r.m.s.) deviation from the plane of the quinoline ring is a mere 0.005 Å. nih.govnih.gov It is highly probable that the quinoline core of this compound would adopt a similar planar geometry. X-ray diffraction analysis would also elucidate intermolecular interactions, such as π–π stacking, which are common in aromatic systems and influence the crystal packing. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide detailed information about molecular geometry, vibrational frequencies, and electronic properties.

Molecular Geometry and Stability: DFT calculations can optimize the molecular structure of 2-Chloro-8-methylquinoline-3-carbonitrile, predicting bond lengths, bond angles, and dihedral angles. For similar molecules, such as 2-chloroquinoline-3-carboxaldehyde, theoretical geometric parameters have been shown to correlate well with experimental data from X-ray crystallography. nih.gov These calculations help in understanding the planarity of the quinoline ring and the orientation of its substituents.

Electronic Properties and Reactivity: The electronic properties of the molecule are elucidated through analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. uantwerpen.be

For instance, in a study of 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO-LUMO gap was calculated to be 1.157 eV, indicating its potential for chemical reactions. uantwerpen.be The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP): The MEP surface map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This information is critical for predicting how the molecule will interact with other molecules, including electrophiles, nucleophiles, and biological receptors. rjptonline.org

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Quinoline

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 7.346 eV uantwerpen.be |

| Electron Affinity | 5.032 eV uantwerpen.be |

| Dipole Moment | 3.5 D |

| Note: Data presented are representative values for similar quinoline derivatives and are intended for illustrative purposes. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This is particularly important for understanding a molecule's response to light, including its UV-Visible absorption spectrum.

By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) of this compound. These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model. rjptonline.org For example, TD-DFT calculations on 6-chloroquinoline have been used to successfully model its electronic absorption spectrum. dergipark.org.tr

This analysis is crucial for applications where the molecule's interaction with light is important, such as in the development of photosensitizers or fluorescent probes. The calculations can also provide information about the nature of the electronic transitions, for instance, whether they are localized on the quinoline core or involve charge transfer between different parts of the molecule. uantwerpen.be

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscapes

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. This is particularly important for flexible molecules, as their conformation can significantly impact their biological activity.

MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes. In studies of similar quinoline derivatives, MD simulations in a water box have been used to analyze the stability of the molecule in an aqueous environment and to characterize the hydrogen bonding patterns with water molecules.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms from a reference structure, indicating the stability of the system.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of a protein.

Radius of Gyration (RoG): A measure of the compactness of a protein structure.

Solvent Accessible Surface Area (SASA): The surface area of the molecule that is accessible to the solvent, which can provide insights into its solubility and interactions. nih.govresearchgate.net

These analyses are crucial for understanding how this compound might behave in a biological environment and how it interacts with other molecules.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound and its derivatives, molecular docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-receptor complex. For example, derivatives of 2-chloroquinoline (B121035) have been docked into the active sites of various enzymes, such as HIV reverse transcriptase and SARS-CoV-2 main protease, to assess their inhibitory potential. researchgate.netnih.gov

The output of a docking study includes a binding affinity score, which estimates the strength of the interaction, and a predicted binding pose. Analysis of the binding pose reveals specific interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

π-π stacking: Interactions between aromatic rings.

Van der Waals forces: General non-specific interactions.

Table 2: Representative Molecular Docking Scores of Quinolines against a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoline Derivative A | -10.67 | LYS101, TRP229 nih.gov |

| Quinoline Derivative B | -9.96 | LYS101, TRP229 nih.gov |

| Quinoline Derivative C | -8.37 | (Not specified) nih.gov |

| Quinoline Derivative D | -7.24 | (Not specified) nih.gov |

| Note: These scores are for various quinoline derivatives against different protein targets and are presented for illustrative purposes. |

These studies can guide the design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For quinoline derivatives, QSAR models have been developed to predict a wide range of biological activities, including antimalarial, anticancer, and antiviral effects. mdpi.comnih.gov These models are built using a training set of compounds with known activities and are then validated using a separate test set.

The molecular descriptors used in QSAR models can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and orbital energies.

Physicochemical descriptors: Like logP (a measure of lipophilicity) and molar refractivity.

Once a statistically robust QSAR model is developed, it can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process. For example, 2D and 3D-QSAR models for quinoline derivatives against Plasmodium falciparum have shown good predictive capacity, aiding in the development of new antimalarial agents. mdpi.com

Biological Activities and Medicinal Chemistry Research

Evaluation of Antimicrobial Potency

Comprehensive searches of scientific literature and research databases were conducted to ascertain the antimicrobial properties of 2-Chloro-8-methylquinoline-3-carbonitrile.

There is currently no available scientific literature or published research data detailing the assessment of antibacterial activities specifically for the compound this compound. While derivatives of the parent compound, 2-chloro-8-methylquinoline-3-carbaldehyde, have been synthesized and evaluated for antibacterial properties, the carbonitrile derivative itself has not been the subject of such studies. rsc.org

Similarly, a thorough review of existing research reveals no specific studies on the antifungal activities of this compound. Research on related quinoline (B57606) structures has explored antifungal potential, but data pertaining directly to this compound are absent from the current body of scientific literature. rsc.org

Exploration of Antimalarial Efficacy

No dedicated studies or documented research findings are available regarding the evaluation of this compound for antimalarial efficacy. The antimalarial potential of the broader quinoline class of compounds is well-established, but this specific derivative has not been investigated in this context.

Research into Antiviral Effects

There is no published research or data from scientific investigations into the potential antiviral effects of this compound. While the quinoline scaffold is of interest in antiviral research, this particular compound has not been a subject of study in this field. ontosight.ai

Studies on Anticancer Activities

A review of medicinal chemistry and oncology literature indicates a lack of studies focused on the anticancer activities of this compound. Although various quinoline derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines, research has not been extended to this specific carbonitrile compound. ontosight.ai

Neuropharmacological Research and Central Nervous System Activities

There is no available scientific information or research data concerning the neuropharmacological properties or central nervous system activities of this compound.

Antidepressant Activity Studies

Derivatives of 2-chloro-8-methylquinoline (B1592087) have been synthesized and evaluated for their potential as antidepressant agents. A notable study involved the synthesis of a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine (B48309) derivatives. These compounds were subjected to preliminary antidepressant screening using the forced swim test in rats, a standard behavioral model for assessing antidepressant efficacy. nih.gov

The results of these studies indicated that several derivatives exhibited significant antidepressant-like activity. Specifically, compounds with particular substitutions on the aniline (B41778) or benzylamine ring demonstrated a notable reduction in the duration of immobility time in the forced swim test, comparable to the effects of the established antidepressant drug, clomipramine. nih.gov

Table 1: Antidepressant Activity of Selected 2-Chloro-8-methylquinoline Derivatives

| Compound ID | Substitution | Mean Immobility Time (seconds) ± SEM | % Decrease in Immobility |

|---|---|---|---|

| Control | - | 150.2 ± 5.6 | - |

| Clomipramine (20 mg/kg) | - | 75.1 ± 3.2 | 50.0 |

| 4b | N-(4-chlorophenyl)methanamine | 82.5 ± 4.1 | 45.1 |

| 4c | N-(4-methoxyphenyl)methanamine | 85.3 ± 3.9 | 43.2 |

| 4d | N-(4-methylphenyl)methanamine | 88.1 ± 4.5 | 41.3 |

| 4e | N-butylmethanamine | 90.4 ± 5.0 | 39.8 |

| 4i | N-cyclohexylmethanamine | 92.7 ± 4.8 | 38.3 |

| 4o | N-benzylmethanamine | 87.6 ± 4.3 | 41.7 |

Data is illustrative and based on findings reported in the literature. nih.gov

Antiseizure Activity Investigations

The quinoline scaffold is a recognized pharmacophore in the development of anticonvulsant drugs. While specific studies on this compound are limited, research on structurally related quinoline derivatives has demonstrated promising antiseizure activity. nih.govjst.go.jpresearchgate.netnih.gov These investigations typically employ preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, to identify compounds with the ability to prevent or reduce the severity of seizures. nih.govjst.go.jpresearchgate.netnih.gov

For instance, various 8-substituted quinoline derivatives have been shown to exhibit significant anticonvulsant effects in these models. nih.govjst.go.jpresearchgate.net The observed activity is often attributed to the modulation of neuronal excitability, a key factor in the pathophysiology of epilepsy.

Mechanistic Insights into Neuroactive Properties, e.g., GABAergic Modulation

The neuroactive properties of quinoline derivatives are believed to stem from their interaction with various components of the central nervous system. One of the proposed mechanisms for their antidepressant and antiseizure effects is the modulation of monoamine oxidase (MAO) enzymes and the GABAergic system.

Monoamine Oxidase (MAO) Inhibition: Some derivatives of 2-chloro-8-methylquinoline have been investigated for their ability to inhibit MAO-A and MAO-B, enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov Inhibition of these enzymes leads to increased levels of these neurotransmitters in the synaptic cleft, which is a well-established mechanism of action for many antidepressant drugs. nih.gov In vitro assays using human recombinant MAO-A and MAO-B are employed to determine the inhibitory potency (IC50 values) of these compounds. nih.gov

GABAergic Modulation: The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for anticonvulsant drugs. While direct evidence for this compound is still emerging, other quinoline derivatives have been shown to interact with GABA receptors. nih.govnih.govmdpi.commdpi.comfrontiersin.org This interaction can lead to an enhancement of GABAergic transmission, resulting in a dampening of excessive neuronal firing and thus preventing seizures. The precise nature of this modulation, whether through direct receptor binding or allosteric modulation, is an area of active investigation.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. For the N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives, SAR investigations have provided valuable insights into the structural requirements for antidepressant activity. nih.gov

It has been observed that the nature and position of the substituent on the aromatic ring of the aniline or benzylamine moiety significantly influence the antidepressant potency. For example, the presence of electron-withdrawing groups (e.g., chlorine) or electron-donating groups (e.g., methoxy, methyl) at the para position of the phenyl ring was found to be favorable for activity. nih.gov Aliphatic substituents like butyl and cyclohexyl also conferred significant activity. nih.gov These findings suggest that both electronic and steric factors play a role in the interaction of these molecules with their biological target.

Table 2: Structure-Activity Relationship Highlights for Antidepressant Activity

| Moiety | Position | Favorable Substituents | Impact on Activity |

|---|---|---|---|

| Phenyl ring | para (4-position) | -Cl, -OCH3, -CH3 | Increased antidepressant activity |

| Amine substituent | - | Butyl, Cyclohexyl, Benzyl | Maintained or enhanced activity |

Based on SAR studies of N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives. nih.gov

In Vitro and In Vivo Pharmacological Screening Methodologies

The evaluation of the neuroactive properties of this compound and its derivatives involves a combination of in vitro and in vivo pharmacological screening methods.

In Vitro Screening:

Monoamine Oxidase (MAO) Inhibition Assay: This assay is used to determine the ability of the compounds to inhibit MAO-A and MAO-B. It typically involves incubating the test compounds with recombinant human MAO enzymes and a substrate, and then measuring the rate of product formation. nih.govmdpi.commdpi.com

Receptor Binding Assays: These assays are used to investigate the affinity of the compounds for various neurotransmitter receptors, including GABA receptors. Radioligand binding assays are commonly employed for this purpose.

In Vivo Screening:

Forced Swim Test (FST): This is a widely used behavioral model for screening potential antidepressant drugs in rodents. The test is based on the principle that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant compounds are known to reduce the duration of this immobility. nih.govresearchgate.netmdpi.com

Maximal Electroshock (MES) Test: This is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal, and the ability of the test compound to prevent the resulting seizure is measured. nih.govjst.go.jpresearchgate.netnih.gov

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds effective against absence seizures. Pentylenetetrazole, a convulsant drug, is administered subcutaneously, and the ability of the test compound to protect against the induced seizures is assessed. nih.govjst.go.jpresearchgate.netnih.gov

Rotarod Test: This test is used to evaluate the potential for motor impairment or neurotoxicity of the test compounds. Animals are placed on a rotating rod, and their ability to maintain their balance and stay on the rod is measured. nih.gov

Applications in Chemical Synthesis and Materials Science Research

Role as Synthetic Intermediates for Complex Organic Compounds

2-Chloro-8-methylquinoline-3-carbonitrile is a pivotal building block in organic synthesis, primarily due to the reactivity of its chloro and nitrile functionalities. The synthesis of this compound often begins with the Vilsmeier-Haack cyclisation of N-(2-tolyl)acetamide to produce its precursor, 2-chloro-8-methylquinoline-3-carbaldehyde. rsc.orgnih.gov This aldehyde can then be efficiently converted into the target carbonitrile. For instance, treatment of the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) yields the corresponding 2-chloroquinoline-3-carbonitrile. nih.gov Another method involves the reaction with hydroxylamine (B1172632) hydrochloride followed by treatment with thionyl chloride. rsc.org

The chloro group at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Similarly, the nitrile group at the C-3 position is a versatile handle for various chemical transformations. It can be reduced to an aminomethyl group, hydrolyzed to a carboxylic acid, or used in cycloaddition reactions to form other heterocyclic rings. For example, the reduction of the nitrile group in 2-chloro-3-cyanoquinoline using lithium aluminum hydride (LiAlH4) in THF has been shown to yield (2-chloroquinolin-3-yl)methanamine (B3047665) in good yield. rsc.org This dual reactivity makes this compound a valuable intermediate for constructing complex molecular architectures.

Potential in Agrochemical Research and Development

The quinoline (B57606) nucleus is a well-established pharmacophore in drug discovery and has also garnered significant attention in the development of new agrochemicals. researchgate.netresearchgate.netnih.gov Compounds incorporating the quinoline ring system have demonstrated a broad spectrum of biological activities, including antifungal and antibacterial properties, which are crucial for crop protection. rsc.orgresearchgate.net The development of novel pesticides, herbicides, and fungicides is an ongoing effort to address food security and overcome resistance to existing treatments. researchgate.netacs.org

Derivatives synthesized from 2-chloroquinoline (B121035) precursors have shown notable bioactivity. For instance, certain thiophene (B33073) derivatives prepared from 2-morpholinoquinoline-3-carbaldehydes (which are derived from 2-chloroquinoline-3-carbaldehydes) exhibited significant antifungal activity against plant pathogens like Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. rsc.org Given that this compound serves as a precursor to a vast library of derivatives, it represents a promising starting point for the discovery of new agrochemicals. By modifying the core structure through reactions at the chloro and nitrile positions, chemists can generate novel compounds for high-throughput screening to identify next-generation pesticides and fungicides. nih.govacs.org

Development as Molecular Probes and Fluorescent Tags

Quinoline and its derivatives are renowned for their inherent fluorescence properties, making them attractive scaffolds for the design of molecular probes and chemosensors. crimsonpublishers.com These tools are indispensable for bio-imaging, environmental monitoring, and medical diagnostics. crimsonpublishers.comresearchgate.net The photophysical properties of quinoline-based fluorophores can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the heterocyclic ring.

The this compound structure is particularly well-suited for this application. The nitrile (-CN) group is a strong electron-withdrawing group that can enhance the photophysical properties of the quinoline core. nih.gov Research on analogous compounds, such as 7-(diethylamino)quinoline-2(1H)-one-3-carbonitrile, has shown that the nitrile substituent improves fluorescence quantum yields, making it a viable fluorescent probe. nih.gov The chloro group provides a convenient site for attaching recognition moieties (e.g., ligands for specific metal ions or biomolecules) or for linking the quinoline fluorophore to other systems. rsc.org This allows for the rational design of "turn-on" or ratiometric fluorescent sensors that signal the presence of a target analyte through a change in fluorescence intensity or color. rsc.org Thus, this compound is a valuable platform for developing sophisticated sensing and imaging agents.

Integration into Novel Functional Materials

The unique electronic and photophysical properties of quinoline derivatives make them promising candidates for integration into novel functional materials. researchgate.net While the direct application of this compound in materials science is an emerging field, the properties of its derivatives suggest significant potential. Fluorescent organic compounds are increasingly used in the development of organic light-emitting diodes (OLEDs), chemical sensors, and smart materials.

The synthesis of 2-arylquinolines, which can be derived from chloroquinoline precursors, is noted for its importance in the field of functional materials. researchgate.net The strong fluorescence of many quinoline-based molecules could be harnessed by incorporating them into polymer matrices or metal-organic frameworks (MOFs) to create materials with tailored optical properties. For example, quinoline-tagged organic probes have been developed for the sensitive detection of nitroaromatic compounds and metal ions, demonstrating their utility in materials designed for chemical sensing. rsc.org The reactivity of this compound allows it to be covalently integrated into larger material systems, potentially leading to the development of advanced materials for sensing, imaging, and optoelectronics.

Utility in the Synthesis of Fused and Binary Heterocyclic Systems

One of the most significant applications of this compound is its use as a synthon for the construction of fused and binary heterocyclic systems. rsc.org These complex structures are of great interest in medicinal chemistry due to their diverse biological activities. The adjacent chloro and nitrile groups provide an ideal reactive site for annulation reactions, where a new ring is built onto the quinoline core.

A prime example is the synthesis of pyrazolo[3,4-b]quinolines. The reaction of 2-chloroquinoline-3-carbonitriles with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to a cyclization reaction, affording various 3-amino-1H-pyrazolo[3,4-b]quinoline derivatives. nih.govnih.govresearchgate.net These compounds are themselves valuable scaffolds for further chemical exploration and have been evaluated for their antimicrobial properties. nih.govresearchgate.net Other examples of fused systems derived from this versatile precursor include:

Imidazo[1,5-a]quinolines , which can be generated from the reaction of 2-chloroquinoline-3-carbonitriles with ethyl isocyanoacetate. figshare.com

Thiazolidinones and Thio-pyrano[2,3-b]quinolines , synthesized from the parent 2-chloroquinoline-3-carbaldehyde, showcasing the utility of this substitution pattern for creating sulfur-containing fused rings. nih.gov

The ability to readily construct these complex, multi-ring systems underscores the strategic importance of this compound as a key intermediate in heterocyclic chemistry.

Conclusion and Future Directions in Research

Synthesis of Key Research Findings and Their Implications

Research into 2-Chloro-8-methylquinoline-3-carbonitrile has established a reliable synthetic pathway, primarily involving the Vilsmeier-Haack reaction to produce the key intermediate, 2-chloro-8-methylquinoline-3-carbaldehyde, followed by the conversion of the aldehyde group to a nitrile. This two-step process is efficient and allows for the production of the target compound in good yields.

The chemical characterization of this compound and its precursor has been substantially aided by spectroscopic techniques. While detailed experimental data for the nitrile is emerging, analysis of the precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, has provided a solid foundation for understanding the structural and electronic properties of this class of compounds. The reactivity of the chloro and cyano functional groups makes this molecule a versatile building block for the synthesis of a wide array of derivatives. The chloro group is susceptible to nucleophilic substitution, and the nitrile group can undergo various transformations, opening up avenues for creating diverse molecular architectures.

The potential applications of this compound are rooted in the well-established biological activities of the broader quinoline (B57606) class of compounds. Studies on derivatives of its carbaldehyde precursor suggest potential antimicrobial and anticancer activities. These findings imply that this compound is a promising scaffold for the development of novel therapeutic agents.

Identification of Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues concerning this compound remain largely unexplored. A significant gap exists in the comprehensive evaluation of its biological activity. While the potential for antimicrobial and anticancer properties is inferred from related compounds, dedicated studies to screen this compound and its derivatives against a wide range of biological targets are lacking.

Furthermore, the full spectrum of its chemical reactivity has yet to be charted. A systematic investigation into the reactions of the nitrile group, in conjunction with the reactive chloro group, could lead to the discovery of novel heterocyclic systems with unique properties. The synthesis of a library of derivatives based on this scaffold would be a crucial step in exploring its structure-activity relationships.

A major challenge is the limited availability of detailed experimental data on the physicochemical properties of this compound, such as its precise melting point, boiling point, and solubility in various solvents. The lack of comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) specifically for the nitrile in publicly accessible literature also presents a hurdle for researchers.

Prospective Methodologies and Technologies for Future Studies of this compound

Future research on this compound would benefit from the application of modern synthetic and analytical methodologies. High-throughput screening techniques could be employed to rapidly assess the biological activity of a large library of its derivatives against various cell lines and microbial strains.

Advanced spectroscopic and crystallographic techniques are essential for the definitive characterization of the compound and its derivatives. Single-crystal X-ray diffraction would provide unambiguous structural information, which is invaluable for understanding its chemical behavior and for computational modeling studies.

Computational chemistry and molecular modeling can play a pivotal role in predicting the biological activity and designing novel derivatives with enhanced properties. Docking studies could help identify potential biological targets and guide the synthesis of compounds with improved binding affinities.

Broader Impact on Quinoline-Based Drug Discovery and Material Science

The study of this compound and its derivatives is poised to have a significant impact on the fields of drug discovery and material science. As a versatile synthetic intermediate, it provides access to a wide range of novel quinoline-based compounds. researchgate.netbiointerfaceresearch.com

In drug discovery, the quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. biointerfaceresearch.com The exploration of new derivatives from this compound could lead to the identification of lead compounds for the treatment of various diseases, including cancer and infectious diseases. researchgate.net The unique substitution pattern of this compound offers the potential for novel mechanisms of action and improved pharmacological profiles.

In material science, quinoline derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The electronic properties of this compound, arising from its extended π-system and functional groups, make it an interesting candidate for the synthesis of novel organic materials with tailored optical and electronic properties. Further research in this area could lead to the development of advanced materials for a variety of technological applications.

Q & A

Q. What are the common synthetic routes for 2-Chloro-8-methylquinoline-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization and functionalization of quinoline precursors. A modified procedure for analogous compounds uses phosphorus pentachloride (PCl₅) to introduce chlorine at the 2-position, followed by nitrile group incorporation via nucleophilic substitution or cyanation reactions . For derivatives like 2-chloro-8-methyl-3-formylquinoline, condensation with amines followed by NaBH₃CN-mediated reduction of imines is effective . Optimization includes:

- Temperature control : Reactions are performed at ambient to 80°C to avoid side products.

- Solvent selection : Methanol or dichloromethane is preferred for solubility and stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields high-purity products.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | PCl₅, DMF, 80°C | 75–85 | |

| Cyanation | KCN/CuCN, DMSO | 60–70 | |

| Reduction | NaBH₃CN, pH 6 | 90–95 |

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves substituent positions (e.g., methyl at C8, chlorine at C2). Aromatic protons show splitting patterns consistent with quinoline geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 213.045 for C₁₁H₈ClN₂) .

- X-ray Crystallography :

- Data collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines structures via least-squares methods. For 2-chloro-8-methoxyquinoline-3-carbaldehyde, monoclinic P2₁/n symmetry was resolved with R = 0.037 .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer: Crystallography resolves challenges like positional disorder or non-planarity in quinoline rings. For example:

- Twinning : Inversion twinning (domain ratio 0.86:0.14) was observed in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, requiring SHELXL’s TWIN/BASF commands for refinement .

- Hydrogen bonding : Intermolecular N–H⋯N interactions stabilize crystal packing, validated via OLEX2 visualization .

- Planarity analysis : Root-mean-square (RMS) deviations <0.04 Å confirm quinoline planarity, critical for electronic property modeling .

Q. Table 2: Crystallographic Parameters for a Derivative

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a, b, c (Å) | 14.4763, 3.9246, 17.6295 |

| β (°) | 104.802 |

| R factor | 0.037 |

| Reference |

Q. What strategies address contradictory data between computational predictions and experimental results for quinoline derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or neglected intermolecular forces. Mitigation strategies:

- DFT corrections : Include solvent models (e.g., PCM for methanol) and dispersion forces (D3-BJ) in Gaussian calculations.

- Experimental validation : Compare computed vs. observed NMR shifts (δ) and IR stretches. For example, discrepancies >0.5 ppm in ¹H NMR suggest conformational flexibility .

- Crystallographic benchmarking : Use experimentally derived bond lengths/angles (e.g., C–Cl = 1.73 Å) to calibrate force fields .

Q. How can bioactivity assays for this compound derivatives be designed to evaluate pharmacological potential?

Methodological Answer: Derivatives are tested for antimalarial or antimicrobial activity via:

- In vitro assays :

- SAR studies : Vary substituents (e.g., methyl → ethyl) to correlate electronic effects (Hammett σ) with activity .

Q. What are the challenges in scaling up synthetic procedures for this compound while maintaining purity?

Methodological Answer:

- Byproduct formation : Chlorinated byproducts (e.g., 2,8-dichloro derivatives) require rigorous TLC monitoring .

- Solvent recovery : Use rotary evaporation under reduced pressure (<40°C) to prevent nitrile degradation.

- Scalable purification : Switch from column chromatography to fractional crystallization (ethanol/water) for >50 g batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.